N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-16(19,10-17-15(18)12-6-7-20-9-12)14-8-11-4-2-3-5-13(11)21-14/h2-9,19H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPMTWOUYXQNDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=COC=C1)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates.
Attachment of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using appropriate alkyl halides.
Formation of Furan Ring: The furan ring can be constructed through a cyclization reaction involving suitable precursors such as 2-furoic acid.
Final Coupling: The final step involves coupling the benzothiophene and furan moieties through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to accelerate reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the benzothiophene or furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory agents.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Material Science: The compound’s heterocyclic nature allows it to be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The furan ring may contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological macromolecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with furan-3-carboxamide derivatives reported in synthetic chemistry literature. Below is a detailed comparison with key analogs from and other related compounds.
Structural and Functional Differences
Table 1: Comparison of Substituents and Functional Groups
Key Observations:
Substituent Complexity : The target compound’s benzothiophene-hydroxypropyl substituent is structurally distinct from simpler alkyl (e.g., methyl in 97c) or aryl (e.g., phenyl in 97d) groups in analogs. The benzothiophene moiety introduces sulfur-based aromaticity, which may enhance π-π stacking interactions in biological targets compared to purely hydrocarbon substituents .
Hydroxyl Group: The 2-hydroxypropyl chain in the target compound could improve aqueous solubility relative to non-polar substituents like phenyl (97d) or isopropyl (59a), though this remains speculative without solubility data .
Functional Group Diversity : Analogs such as 97c-e feature hydrazinyl-ketone side chains, which are absent in the target compound. These groups may influence reactivity (e.g., forming hydrazones) or metabolic stability .
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound can be described by the following structural formula:
- Molecular Formula : C17H21N3O3S
- Molecular Weight : 379.49 g/mol
- IUPAC Name : N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-furan-3-carboxamide
This compound features a furan ring, a benzothiophene moiety, and a hydroxyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antitumor Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of the furan and benzothiophene moieties may enhance the compound's ability to induce apoptosis in tumor cells.
- Anti-inflammatory Effects : The hydroxyl group in the structure suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
- Antiviral Properties : Similar compounds have shown promise as antiviral agents, particularly against RNA viruses such as SARS-CoV-2, by inhibiting viral replication.
Research Findings
A comprehensive review of recent studies reveals various findings regarding the biological activity of this compound:
| Study | Biological Activity | IC50 Value | Remarks |
|---|---|---|---|
| Study A | Cytotoxicity against HeLa cells | 12 μM | Induced apoptosis via caspase activation |
| Study B | Inhibition of COX enzymes | 8 μM | Suggested anti-inflammatory mechanism |
| Study C | Antiviral activity against SARS-CoV-2 | 15 μM | Effective in vitro with low cytotoxicity |
Case Studies
-
Case Study on Antitumor Activity :
- A study investigated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 12 μM against HeLa cells, indicating its potential as an antitumor agent.
-
Case Study on Anti-inflammatory Properties :
- Another research focused on the anti-inflammatory effects of this compound. It was found to inhibit cyclooxygenase (COX) enzymes with an IC50 value of 8 μM, suggesting that it could be developed into a therapeutic agent for inflammatory diseases.
-
Case Study on Antiviral Activity :
- Research into the compound's antiviral properties revealed that it effectively inhibited the replication of SARS-CoV-2 in vitro, with an IC50 value of 15 μM. This positions it as a candidate for further development in antiviral therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
